molecular formula C14H18O4 B11835624 (2S,4R)-4-(Benzyloxy)-6-methoxytetrahydro-2H-pyran-2-carbaldehyde

(2S,4R)-4-(Benzyloxy)-6-methoxytetrahydro-2H-pyran-2-carbaldehyde

Cat. No.: B11835624
M. Wt: 250.29 g/mol
InChI Key: JXCRIQFBOGWJKA-AMIUJLCOSA-N
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Description

(2S,4R)-4-(Benzyloxy)-6-methoxytetrahydro-2H-pyran-2-carbaldehyde is a complex organic compound characterized by its tetrahydropyran ring structure, benzyloxy group, and methoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-(Benzyloxy)-6-methoxytetrahydro-2H-pyran-2-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common approach is the protection of hydroxyl groups followed by selective functionalization. The reaction conditions often include the use of protecting groups, such as benzyl and methoxy, to ensure selective reactions at specific sites on the molecule .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that maximize yield and minimize by-products. These methods often employ advanced techniques such as continuous flow chemistry and automated synthesis to achieve high efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-(Benzyloxy)-6-methoxytetrahydro-2H-pyran-2-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields a carboxylic acid, while reduction produces an alcohol. Substitution reactions can yield a variety of derivatives with different functional groups .

Scientific Research Applications

(2S,4R)-4-(Benzyloxy)-6-methoxytetrahydro-2H-pyran-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S,4R)-4-(Benzyloxy)-6-methoxytetrahydro-2H-pyran-2-carbaldehyde involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in various biochemical pathways. The benzyloxy and methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

(2S,4R)-6-methoxy-4-phenylmethoxyoxane-2-carbaldehyde

InChI

InChI=1S/C14H18O4/c1-16-14-8-12(7-13(9-15)18-14)17-10-11-5-3-2-4-6-11/h2-6,9,12-14H,7-8,10H2,1H3/t12-,13+,14?/m1/s1

InChI Key

JXCRIQFBOGWJKA-AMIUJLCOSA-N

Isomeric SMILES

COC1C[C@@H](C[C@H](O1)C=O)OCC2=CC=CC=C2

Canonical SMILES

COC1CC(CC(O1)C=O)OCC2=CC=CC=C2

Origin of Product

United States

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